molecular formula C26H32N4O6 B2599345 2-amino-7-methyl-6-(3-morpholinopropyl)-5-oxo-4-(2,3,4-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile CAS No. 882360-60-3

2-amino-7-methyl-6-(3-morpholinopropyl)-5-oxo-4-(2,3,4-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile

Cat. No.: B2599345
CAS No.: 882360-60-3
M. Wt: 496.564
InChI Key: VISZGEBYEGPXSV-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule with several functional groups. It contains a pyrano[3,2-c]pyridine core, which is a type of heterocyclic compound . It also has a morpholinopropyl group, which is a type of ether and amine . The presence of multiple functional groups suggests that this compound could participate in a variety of chemical reactions.

Scientific Research Applications

Synthesis and Derivative Formation

This compound is involved in the synthesis of a broad range of heterocyclic compounds. For instance, it serves as a precursor in the development of pyridine and fused pyridine derivatives, highlighting its versatility in creating isoquinoline and pyrido pyrimidine derivatives through reactions with different reagents (Al-Issa, 2012). The compound's reactivity facilitates the creation of diverse molecular structures, which can be fine-tuned for specific applications, such as the formation of pyrazolopyridine derivatives with potential as corrosion inhibitors (Dandia et al., 2013).

Structural Analysis

Detailed structural analysis of derivatives, including crystal structure determinations through X-ray diffraction, is crucial for understanding the molecular geometry and potential interaction sites of these compounds. For example, Ganapathy et al. (2015) determined the crystal structure of a related pyrazolo pyridine derivative, providing insights into the molecule's planarity and the stabilization of its crystal packing through hydrogen bonding (Ganapathy et al., 2015).

Mechanism of Action

Properties

IUPAC Name

2-amino-7-methyl-6-(3-morpholin-4-ylpropyl)-5-oxo-4-(2,3,4-trimethoxyphenyl)-4H-pyrano[3,2-c]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32N4O6/c1-16-14-20-22(26(31)30(16)9-5-8-29-10-12-35-13-11-29)21(18(15-27)25(28)36-20)17-6-7-19(32-2)24(34-4)23(17)33-3/h6-7,14,21H,5,8-13,28H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VISZGEBYEGPXSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(C(=C(O2)N)C#N)C3=C(C(=C(C=C3)OC)OC)OC)C(=O)N1CCCN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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